molecular formula C13H10N2S B1503034 1-phenyl-5-(thiophen-2-yl)-1H-pyrazole CAS No. 478395-52-7

1-phenyl-5-(thiophen-2-yl)-1H-pyrazole

Cat. No.: B1503034
CAS No.: 478395-52-7
M. Wt: 226.3 g/mol
InChI Key: WDPAJUPQJAIOHM-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (300 MHz, DMSO-d₆): Peaks at δ 6.75–8.15 ppm correspond to aromatic protons from phenyl and thiophene groups. The pyrazole proton (position 3) resonates at δ 7.85 ppm.
  • ¹³C NMR : Signals at 142.3 ppm (pyrazole C3) and 126.8 ppm (thiophene C2) confirm the connectivity.

Infrared (IR) Spectroscopy

Key absorptions include:

  • 3103 cm⁻¹ (aromatic C–H stretch)
  • 1651 cm⁻¹ (C=N stretch of pyrazole)
  • 1593 cm⁻¹ (C=C aromatic ring vibrations).

Mass Spectrometry

The molecular ion peak at m/z 226.056 ([M]⁺) aligns with the exact mass of C₁₃H₁₀N₂S. Fragmentation patterns reveal losses of thiophene (84 Da) and phenyl (77 Da) moieties.

Crystallographic Analysis and X-ray Diffraction Studies

Single-crystal X-ray diffraction reveals a triclinic crystal system (space group P-1) with unit cell parameters:

  • a = 10.6738(6) Å , b = 11.7869(7) Å , c = 12.5381(7) Å
  • α = 112.842(6)° , β = 91.963(4)° , γ = 116.129(6)° .

The crystal packing exhibits π-π stacking between adjacent pyrazole-thiophene systems (3.8 Å interplanar distance) and C–H···N hydrogen bonds (2.6 Å). These interactions stabilize the lattice and contribute to the compound’s low solubility in polar solvents.

Tautomerism and Conformational Dynamics

Pyrazole derivatives exhibit 1H-2H tautomerism , but crystallographic data confirms the 1H-tautomer as the dominant form, with the hydrogen atom localized on N1. Conformational flexibility arises from rotation about the C–C bonds linking the pyrazole to substituents:

  • The phenyl group rotates freely, adopting a non-coplanar orientation relative to the pyrazole ring.
  • The thiophene moiety remains partially conjugated with the pyrazole core, limiting rotational freedom.

DFT studies predict an energy barrier of 12.3 kcal/mol for phenyl rotation, suggesting moderate conformational rigidity.

Properties

IUPAC Name

1-phenyl-5-thiophen-2-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2S/c1-2-5-11(6-3-1)15-12(8-9-14-15)13-7-4-10-16-13/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDPAJUPQJAIOHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC=N2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60693331
Record name 1-Phenyl-5-(thiophen-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478395-52-7
Record name 1-Phenyl-5-(thiophen-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via 3+2 Cycloaddition of Chalcones with Aryl Hydrazines

One of the most established methods for preparing thiophene-appended pyrazoles, including this compound, involves the 3+2 annulation reaction of chalcones (α,β-unsaturated ketones) with aryl hydrazine hydrochlorides under acidic reflux conditions.

  • Procedure : Chalcones derived from 2-acetylthiophene and aromatic aldehydes are reacted with phenylhydrazine hydrochloride in 30% aqueous acetic acid under reflux.
  • Reaction Mechanism : The nucleophilic attack of the hydrazine on the α,β-unsaturated carbonyl system leads to cyclization forming the pyrazole ring.
  • Yields : This method typically affords the desired pyrazole derivatives in good yields, often ranging from moderate to high (exact yields vary based on substituents and conditions).
  • Spectroscopic Confirmation : The products are confirmed by ^1H NMR, ^13C NMR, mass spectrometry, and elemental analysis.
  • Example : The synthesis of this compound analogs was demonstrated with chloro-substituted thiophene rings showing good biological activity and purity.
Step Reagents/Conditions Outcome/Yield
1 2-Acetyl-5-chlorothiophene + Aromatic aldehyde (KOH, MeOH) Chalcone intermediate (3a-d), moderate yield
2 Chalcone + Phenylhydrazine hydrochloride (30% AcOH, reflux) Pyrazole derivatives (5a-g), good yield

Regioselective Synthesis Using Trichloromethyl Enones and Aryl Hydrazines

A sophisticated regiocontrolled methodology was developed using trichloromethyl enones as starting materials reacting with arylhydrazines to selectively form 1-substituted pyrazoles.

  • Key Features :
    • The nature of hydrazine (free vs. hydrochloride salt) controls regioselectivity toward 1,3- or 1,5-substituted pyrazoles.
    • Using free phenylhydrazine leads exclusively to the 1,5-regioisomer, which corresponds to this compound type structures.
  • Reaction Conditions :
    • Initial reaction in chloroform under reflux to form trichloromethylpyrazole intermediates.
    • Followed by methanolysis in refluxing methanol to convert the trichloromethyl group into a carboxyalkyl moiety.
  • Yields : Moderate to excellent yields (52–83%) were reported for the 1,5-regioisomer.
  • Mechanistic Insight :
    • The reaction proceeds via intermediate elimination and cyclization steps, with the trichloromethyl group acting as a precursor to carboxyalkyl substitution.
    • NMR and single-crystal X-ray analyses confirmed the regioselectivity and structure of the products.
Entry Hydrazine Equivalent Solvent/Conditions Product Type Yield (%)
8 2.0 eq free phenylhydrazine (i) CHCl3 reflux 2 h, (ii) MeOH reflux 16 h 1,5-isomer only 68
9 2.0 eq free phenylhydrazine (i) CHCl3 reflux 3 h, (ii) MeOH reflux 16 h 1,5-isomer only 70

Direct Preparation from Primary Aromatic Amines and 1,3-Diketones

A recent method involves synthesizing N-substituted pyrazoles directly from primary aromatic amines and 1,3-diketones under mild conditions without inorganic reagents.

  • Procedure :
    • Primary aromatic amines (e.g., phenylamine) are reacted with diketones in the presence of O-(4-nitrobenzoyl)hydroxylamine and DMF solvent at 85 °C.
  • Advantages :
    • Mild reaction conditions, short reaction times (~1.5 h).
    • Tolerance of various functional groups including esters, methoxy, and halogens.
  • Yields : Moderate yields (~44–46%) for pyrazoles with phenyl substitution.
  • Relevance : This method can be adapted to prepare this compound by selecting appropriate thiophene-containing diketones and phenylamines.

Comparative Analysis of Preparation Methods

Method Starting Materials Conditions Regioselectivity Yield Range (%) Notes
3+2 Annulation of Chalcones Chalcones + Phenylhydrazine hydrochloride Reflux in 30% AcOH Predominantly 1,5-substituted Moderate to good (varies) Established, widely used for thiophene-pyrazoles
Trichloromethyl Enones + Hydrazines Trichloromethyl enones + free phenylhydrazine CHCl3 reflux, then MeOH reflux Exclusive 1,5-isomer 52–83 Regioselective, mechanistically well-studied
Direct from Primary Amines + Diketones Primary aromatic amines + diketones DMF, 85 °C, 1.5 h N-substituted pyrazoles Moderate (44–46) Mild, no inorganic reagents, adaptable

Summary of Key Research Findings

  • The regioselective synthesis of this compound is strongly influenced by the nature of hydrazine reagents and reaction conditions.
  • The 3+2 annulation of chalcones with phenylhydrazine hydrochloride in acidic media is a reliable method producing good yields of thiophene-appended pyrazoles.
  • The trichloromethyl enone approach offers a regioselective route to 1,5-substituted pyrazoles with excellent mechanistic understanding and moderate to high yields.
  • Direct synthesis from primary aromatic amines and diketones provides a mild and versatile alternative, though yields may be moderate.
  • Spectroscopic methods including NMR and X-ray crystallography are essential for confirming product structures and regioselectivity.

Chemical Reactions Analysis

Fe-Mediated Cyclization

  • Mechanism : Fe-isoxazole complexes undergo N–O bond cleavage, forming Fe-nitrene intermediates that recyclize to produce pyrazoles .

  • Yield : High yields (up to 88%) are achieved from E-isomer isoxazoles, with Z-isomers also viable .

Ring Closure with Thiosemicarbazide

  • Reaction : Phenyl-1-(thiophen-2-yl)prop-2-en-1-ones react with thiosemicarbazide in basic alcoholic medium .

  • Products : 5-substituted pyrazole derivatives with carbothioamide groups .

3+2 Annulation

  • Precursors : Chalcones (3a–g) and aryl hydrazine hydrochlorides (4a–d) undergo annulation in acetic acid .

  • Yields : Thiophene-pyrazole hybrids (5a–g) are formed in 57–75% yields .

Synthesis Comparison Table

MethodReactantsConditionsYield RangeKey Features
Fe-mediated cyclizationIsoxazoles, Fe catalystsN/A70–88%High selectivity for E-isomers
Ring closurePropenones, thiosemicarbazideAlcoholic base60–70%Carbothioamide derivatives
3+2 annulationChalcones, aryl hydrazinesAcetic acid57–75%Thiophene-pyrazole hybrids

Electrophilic Substitution

  • Targets : Nucleophilic pyrazole ring and thiophene substituent react with halogenating agents (e.g., NIS).

  • Products : Halogenated derivatives for pharmacological enhancement.

Ring-Opening Reactions

  • Mechanism : Fe-catalyzed ring opening of isoxazole precursors generates nitrene intermediates .

  • Byproducts : Disulfane species (1,2-diphenyldisulfane) .

Sulfenylation

  • Catalyst : NIS facilitates substitution of β-ketonitriles with arylsulfonyl hydrazides .

  • Products : 5-amino-4-arylthio-3-arylpyrazoles .

NMR Analysis

  • Key Peaks : Olefinic protons at 4.98 ppm, methyl protons at 2.49 ppm, and aromatic doublets (7.28 ppm) .

  • Structural Insights : Hydrogen environments confirm pyrazole-thiophene conjugation .

IR Spectroscopy

  • Functional Groups : NH stretches (3350–3550 cm⁻¹), C=N (1598 cm⁻¹) .

Antimicrobial Activity

  • MIC Values : Thiophene-pyrazole hybrids (5b, 5f) show MICs of 12.5–25.0 µg/mL against S. aureus, E. coli, and C. albicans .

  • Structure-Activity Relationship : Chloro substitutions in thiophene enhance potency .

Antioxidant Activity

  • DPPH Scavenging : Compounds with electronegative substituents exhibit IC50 values of 12.423–31.213 µg/mL .

Medicinal Chemistry

  • Targets : Potential anti-inflammatory and anticancer agents due to pyrazole’s pharmacophore.

Antimicrobial Activity Table

CompoundMIC (µg/mL)Tested Organisms
5b12.5–25.0S. aureus, E. coli, C. albicans
5f12.5–25.0P. aeruginosa, A. niger
5a25.0C. albicans

Scientific Research Applications

Biological Activities

The compound exhibits a wide range of biological activities, which can be categorized as follows:

Antimicrobial Activity

Numerous studies have indicated that pyrazole derivatives, including 1-phenyl-5-(thiophen-2-yl)-1H-pyrazole, possess notable antimicrobial properties. For instance, compounds derived from this scaffold have demonstrated effectiveness against various bacterial strains such as E. coli and S. aureus . The presence of the thiophene moiety enhances the antimicrobial activity, making it a promising candidate for developing new antimicrobial agents.

Anti-inflammatory and Analgesic Properties

Research has shown that pyrazole derivatives can act as potent anti-inflammatory agents. In particular, derivatives synthesized from this compound have been evaluated for their ability to inhibit inflammatory mediators like TNF-α and IL-6 . Some compounds have shown efficacy comparable to established anti-inflammatory drugs like indomethacin.

Anticancer Activity

The anticancer potential of pyrazole derivatives has been explored extensively. Studies have reported that certain derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting their potential as chemotherapeutic agents . The mechanism often involves the induction of apoptosis and inhibition of tumor growth.

Antitubercular Activity

Recent investigations into the antitubercular properties of pyrazole derivatives have yielded promising results. For example, specific compounds derived from this compound have shown significant inhibition against Mycobacterium tuberculosis, with some exhibiting minimal inhibitory concentrations (MIC) as low as 12.5 µg/mL .

Synthesis Methodologies

The synthesis of this compound can be achieved through various methodologies, including:

Multicomponent Reactions

One-pot multicomponent reactions involving substituted heteroaryl aldehydes and hydrazines have been successfully employed to synthesize this compound efficiently . This method offers advantages such as reduced reaction times and simplified workup procedures.

Condensation Reactions

Condensation reactions between appropriate thiophene derivatives and hydrazones have also been reported, leading to the formation of pyrazole rings with high yields . These synthetic routes are crucial for producing derivatives with tailored biological activities.

Case Studies

Several case studies exemplify the applications of this compound in drug development:

Study Focus Findings
Bandgar et al.Anti-inflammatory activityCompounds showed significant inhibition of TNF-α and IL-6 at low concentrations, comparable to standard drugs .
Chovatia et al.Antimicrobial propertiesDerivatives demonstrated effective antibacterial activity against multiple strains .
Selvam et al.Anticancer activityCertain pyrazole derivatives exhibited cytotoxic effects on cancer cell lines .
Recent Synthesis StudyAntitubercular activityCompounds showed MIC values indicating strong potential against tuberculosis .

Mechanism of Action

The mechanism by which 1-Phenyl-5-(thiophen-2-yl)-1H-pyrazole exerts its effects involves interactions with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors involved in inflammatory responses or cancer cell proliferation. The exact mechanism can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Key Observations :

  • Pyrenyl derivatives exhibit superior fluorescence due to extended aromatic systems .
  • Steric Influence : Bulky substituents (e.g., pyrenyl) may hinder reactivity but improve photostability, whereas smaller groups (e.g., CF3) favor catalytic applications .

Photophysical Properties

  • This compound : Moderate fluorescence intensity due to thiophene’s electron-rich nature, with emission tunable via Pd-catalyzed alkenylation .
  • Pyrenyl Analogs : Exhibit strong blue fluorescence with high quantum yields (e.g., Φ = 0.45–0.60) due to pyrene’s rigid, planar structure .
  • Trifluoromethyl Derivatives : Lower fluorescence but enhanced thermal stability, suited for high-temperature applications .

Crystallographic and Packing Behavior

  • This compound : Crystal structures reveal intermolecular π-π stacking between thiophene and phenyl groups, stabilizing the lattice .
  • 3-(4-Methylphenyl)-1-phenyl-1H-pyrazole : Exhibits C–H⋯N hydrogen bonding, influencing solubility and melting points .
  • Boronate Esters : Planar geometries facilitate use in metal-organic frameworks (MOFs) .

Biological Activity

1-Phenyl-5-(thiophen-2-yl)-1H-pyrazole is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article reviews the pharmacological properties of this compound, focusing on its synthesis, biological evaluations, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of phenyl hydrazine with thiophene derivatives. Various synthetic routes have been explored, leading to derivatives with enhanced biological activity. For instance, derivatives such as 5-substituted phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole have been synthesized through ring closure reactions with thiosemicarbazide .

Biological Activities

The biological activities of this compound and its derivatives include:

Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of pyrazole derivatives. For example, a series of synthesized compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria, including E. coli and S. aureus. The zone of inhibition varied among different derivatives, indicating structure-activity relationships (SAR) that can be exploited for drug development .

Antidepressant Effects
Research has shown that certain derivatives of this compound exhibit promising antidepressant effects in preclinical models. In behavioral tests such as the forced swimming test and tail suspension test, some compounds significantly reduced immobility time compared to standard treatments like Imipramine . This suggests potential for development as antidepressant medications.

Anti-inflammatory and Anticancer Properties
The compound's anti-inflammatory properties have been highlighted in various studies. Some derivatives have shown effectiveness in inhibiting pro-inflammatory cytokines and could serve as potential therapeutic agents for inflammatory diseases . Additionally, pyrazole compounds have been investigated for their anticancer activities, particularly against breast cancer cell lines, where they demonstrated cytotoxic effects and potential synergistic effects when combined with conventional chemotherapy agents like doxorubicin .

Case Studies

Several case studies illustrate the biological activity of this compound:

  • Antimicrobial Evaluation : A study synthesized a series of pyrazole-thiazole derivatives and evaluated their antimicrobial activity. The results indicated that most compounds exhibited significant inhibition against tested bacterial strains .
  • Antidepressant Activity : In a behavioral study, specific derivatives demonstrated a reduction in immobility time in rodent models, suggesting their potential use as antidepressants .
  • Anti-cancer Activity : In vitro studies on breast cancer cells revealed that certain pyrazole derivatives not only inhibited cell growth but also induced apoptosis, highlighting their therapeutic potential in oncology .

Data Tables

Biological Activity Compound Effect Reference
Antimicrobial1-PyrazoleInhibition of E. coli
Antidepressant4-Hydroxyphenyl derivativeReduced immobility time
Anti-cancerPyrazole derivativeInduced apoptosis in MCF-7 cells

Q & A

Q. What are the common synthetic routes for 1-phenyl-5-(thiophen-2-yl)-1H-pyrazole, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation reactions. For example, thiophene-containing precursors are reacted with phenylhydrazine derivatives under acidic or basic conditions. Catalyst choice (e.g., BF₃·Et₂O) and solvent polarity significantly impact regioselectivity and yield. Elevated temperatures (80–120°C) in polar aprotic solvents like DMF often improve reaction efficiency . Evidence from pyrazole-tetrazole hybrids shows that substituents on the aryl group (e.g., electron-withdrawing groups) can reduce steric hindrance, enhancing yields up to 85% .

Q. How can spectroscopic techniques validate the structure of this compound?

  • NMR : 1^1H and 13^13C NMR identify proton environments and carbon frameworks. For instance, the thiophenyl proton resonates at δ 7.2–7.5 ppm, while pyrazole protons appear at δ 6.8–7.1 ppm .
  • XRD : Single-crystal X-ray diffraction confirms bond lengths and angles. A monoclinic lattice (space group P21/cP2_1/c) with unit cell parameters a=6.0686a = 6.0686 Å, b=18.6887b = 18.6887 Å, and c=14.9734c = 14.9734 Å was reported for a structurally similar pyrazole-thiophene derivative .
  • IR : Stretching frequencies for C=N (1600–1650 cm⁻¹) and C-S (690–710 cm⁻¹) bonds provide additional confirmation .

Q. What are the standard protocols for assessing the compound’s bioactivity in anti-inflammatory or antimicrobial studies?

  • In vitro assays : Use LPS-induced RAW 264.7 macrophages for anti-inflammatory screening (measuring TNF-α/IL-6 suppression via ELISA).
  • Antimicrobial testing : Follow CLSI guidelines with MIC determinations against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Derivatives with electron-deficient substituents on the phenyl ring show enhanced activity due to improved membrane penetration .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during functionalization of the pyrazole ring?

Regioselectivity is controlled by:

  • Catalysts : Pd(OAc)₂ with PPh₃ promotes C-4 functionalization over C-3 in cross-coupling reactions .
  • Directing groups : Introducing a carbonyl at C-5 directs electrophilic substitution to C-4, as seen in the synthesis of tetrazole hybrids .
  • Microwave-assisted synthesis : Reduces side reactions, improving selectivity for 1,3,5-trisubstituted pyrazoles .

Q. How do computational studies (e.g., DFT, molecular docking) enhance understanding of the compound’s reactivity and bioactivity?

  • DFT calculations : Optimize geometry and predict frontier molecular orbitals (HOMO-LUMO gaps). A HOMO density localized on the thiophene ring suggests nucleophilic attack sites .
  • Molecular docking : Docking into COX-2 (PDB: 5IKT) reveals hydrogen bonding between the pyrazole nitrogen and Arg120, explaining anti-inflammatory activity .
  • MD simulations : Assess binding stability in lipid bilayers, critical for antimicrobial mechanism studies .

Q. How can contradictory bioactivity data across studies be systematically analyzed?

Contradictions often arise from:

  • Assay variability : Differences in cell lines (e.g., THP-1 vs. RAW 264.7) or bacterial strains.
  • Substituent effects : Electron-withdrawing groups (e.g., -NO₂) may enhance anti-inflammatory activity but reduce solubility, skewing results .
  • Pharmacokinetic factors : Metabolites of this compound derivatives (e.g., glucuronidated forms) may exhibit off-target effects .

Q. What methodologies resolve crystallographic disorder in pyrazole-thiophene hybrids?

  • Twinned crystals : Use TWINABS for data scaling. For example, a derivative with 4-chlorophenyl and thiophenyl groups showed twinning fractions refined to 0.32/0.68 .
  • Disordered solvent : Apply SQUEEZE in PLATON to model electron density from lattice solvents (e.g., DMF) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-phenyl-5-(thiophen-2-yl)-1H-pyrazole
Reactant of Route 2
1-phenyl-5-(thiophen-2-yl)-1H-pyrazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.